(1-Chloro-2-nitropropyl)benzene
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Overview
Description
(1-Chloro-2-nitropropyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a nitropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorobenzene, followed by the introduction of a propyl group through Friedel-Crafts alkylation. The nitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The Friedel-Crafts alkylation is then carried out using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form (1-Amino-2-nitropropyl)benzene.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: (1-Amino-2-nitropropyl)benzene.
Reduction: (1-Amino-2-nitropropyl)benzene.
Substitution: (1-Hydroxy-2-nitropropyl)benzene.
Scientific Research Applications
(1-Chloro-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Chloro-2-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A benzene ring with a single chloro group.
Nitrobenzene: A benzene ring with a single nitro group.
(1-Chloro-2-nitrobenzene): A benzene ring with both chloro and nitro groups but without the propyl group.
Uniqueness
(1-Chloro-2-nitropropyl)benzene is unique due to the presence of both chloro and nitro groups along with a propyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
86705-92-2 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(1-chloro-2-nitropropyl)benzene |
InChI |
InChI=1S/C9H10ClNO2/c1-7(11(12)13)9(10)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
VMYWRBRKOIYPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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